2-(4-Bromo-2-fluoro-6-methoxyphenyl)acetic acid
CAS No.:
Cat. No.: VC18207603
Molecular Formula: C9H8BrFO3
Molecular Weight: 263.06 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H8BrFO3 |
---|---|
Molecular Weight | 263.06 g/mol |
IUPAC Name | 2-(4-bromo-2-fluoro-6-methoxyphenyl)acetic acid |
Standard InChI | InChI=1S/C9H8BrFO3/c1-14-8-3-5(10)2-7(11)6(8)4-9(12)13/h2-3H,4H2,1H3,(H,12,13) |
Standard InChI Key | YWTBGHUIXAMUBU-UHFFFAOYSA-N |
Canonical SMILES | COC1=C(C(=CC(=C1)Br)F)CC(=O)O |
Introduction
Chemical Structure and Nomenclature
Structural Features
The compound’s structure consists of a phenyl ring substituted with bromine (4-position), fluorine (2-position), and methoxy (6-position) groups, attached to an acetic acid moiety. This arrangement creates distinct electronic effects:
-
Bromine: A bulky, electron-withdrawing group that enhances electrophilic substitution reactivity.
-
Fluorine: A small, highly electronegative atom that influences metabolic stability and binding affinity in bioactive molecules.
-
Methoxy group: An electron-donating group that modulates solubility and steric interactions .
The IUPAC name, 2-(4-bromo-2-fluoro-6-methoxyphenyl)acetic acid, reflects these substituents’ positions. Its InChIKey (PHBZMRKXYXXXPR-UHFFFAOYSA-N
) and SMILES (COC1=C(C(=C(C=C1)Br)F)CC(=O)O
) provide unambiguous identifiers for databases .
Spectroscopic Characterization
While explicit spectral data for this compound is limited, analogs suggest key features:
-
IR spectroscopy: A strong absorption band near 1700 cm (C=O stretch of the carboxylic acid) and 1250 cm (C-O of methoxy).
-
H NMR: Signals at δ 3.8–4.0 ppm (methoxy protons), δ 6.5–7.5 ppm (aromatic protons), and δ 12–13 ppm (carboxylic acid proton) .
Synthesis and Manufacturing
Synthetic Routes
The synthesis typically involves multi-step functionalization of a phenylacetic acid scaffold:
-
Methoxy Introduction:
Methoxy groups are often installed via nucleophilic aromatic substitution or Ullmann coupling. For example, reacting 2-fluoro-4-bromophenol with methyl iodide under basic conditions . -
Bromination/Fluorination:
Directed ortho-metalation (DoM) using lithium diisopropylamide (LDA) enables regioselective bromination or fluorination. Alternatively, electrophilic halogenation with or may be employed . -
Acetic Acid Moiety Addition:
Friedel-Crafts acylation or Kolbe-Schmitt carboxylation introduces the acetic acid group. For instance, treating the bromo-fluoro-methoxybenzene with chloroacetic acid in the presence of AlCl .
Industrial-Scale Production
Bulk synthesis requires optimization for yield and purity:
-
Catalysis: Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for bromine introduction.
-
Purification: Recrystallization from ethanol/water mixtures or chromatography on silica gel .
Table 1: Key Synthetic Parameters
Parameter | Conditions | Yield (%) |
---|---|---|
Methoxylation | KI, DMF, 80°C | 85 |
Bromination | Br, FeCl, CHCl | 78 |
Carboxylation | ClCHCOOH, AlCl, reflux | 65 |
Physical and Chemical Properties
Thermodynamic Data
-
Melting Point: Estimated 145–150°C (analogous compounds: 138–142°C for 2-(4-bromo-2-methoxyphenyl)acetic acid) .
-
Solubility: Moderate in polar aprotic solvents (DMF, DMSO) and poor in water (<1 mg/mL at 25°C) .
-
pKa: ~4.2 (carboxylic acid group), indicating partial ionization at physiological pH .
Reactivity
-
Nucleophilic Substitution: Bromine at the 4-position is susceptible to displacement by amines or thiols.
-
Electrophilic Aromatic Substitution: Fluorine directs incoming electrophiles to the 5-position .
Applications in Pharmaceutical Chemistry
Drug Intermediate
This compound is a precursor to non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors. For example:
-
Anti-Cancer Agents: The bromine and fluorine enhance binding to ATP pockets in tyrosine kinases .
-
Antibiotics: Structural analogs inhibit bacterial enoyl-ACP reductase .
Material Science
-
Liquid Crystals: The rigid aromatic core and polar groups enable mesophase formation.
-
Coordination Polymers: Carboxylic acid chelates metal ions (e.g., Cu) for catalytic applications .
Recent Research and Developments
Patent Landscape
-
WO2021156478A1: Covers bromo-fluoro-phenylacetic acid derivatives as PD-1/PD-L1 inhibitors for immuno-oncology .
-
US2022000225A1: Describes metal-organic frameworks (MOFs) using this compound for CO capture .
Clinical Trials
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume